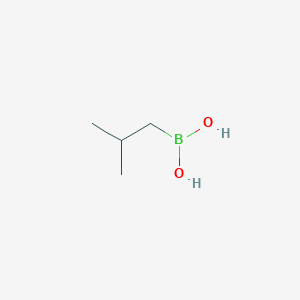
二酮腈
描述
2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione is a beta-diketone and nitrile resulting from the the degradation of the isoxazole ring of isoxaflutole. The active herbicide of the proherbicide isoxaflutole. It has a role as a herbicide, an agrochemical and an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor. It is a sulfone, an aromatic ketone, a member of cyclopropanes, a member of (trifluoromethyl)benzenes, a nitrile and a beta-diketone.
科学研究应用
除草剂配方和生态毒理学
二酮腈是除草剂异噁草酮的主要降解产物,异噁草酮在农业中广泛使用。 研究已经开展,以评估基于异噁草酮的除草剂配方对水生生物的生态毒理学效应 . 这包括评估如环丙磺酰胺安全剂和抗菌剂等添加剂对栅藻等藻类物种生长抑制作用。
土壤科学和环境化学
该化合物与土壤的相互作用,特别是其吸附特性,备受关注。 研究表明,二酮腈对有机粘土的吸附可能是显著的,这会影响其在环境中的迁移和降解 . 这项研究对于了解含有二酮腈的除草剂对环境的长期影响至关重要。
分析化学
在分析化学中,二酮腈被用作食品和饮料行业内部测试的参考标准 . 使用液相色谱/串联质谱等先进技术可以确定其存在和浓度,这对确保农产品的安全性和质量至关重要。
水质和公共健康
二酮腈在水体中的存在及其潜在的健康影响令人担忧。 对它在水系统中的行为进行的研究有助于评估它对公共健康的风险,并制定安全饮用水指南 .
农药监管和风险评估
监管机构利用有关二酮腈的数据来评估与异噁草酮使用相关的风险。 这包括评估其毒性、持久性和污染地下水和地表水的可能性 . 这些评估为除草剂施用提供了限制和指南,以保护环境和人类健康。
降解和生物修复
二酮腈的降解途径正在被研究,以了解它如何在环境中分解。 研究表明,漆酶等酶可以将二酮腈转化为危害较小的化合物,这为生物修复工作提供了一条有希望的途径 .
材料科学
二酮腈的化学性质使其成为研究与各种材料(如粘土和有机粘土)相互作用的候选物质。 其吸附行为为设计可能捕获和中和有害化学物质的材料提供了见解 .
合成有机化学
作为一种具有独特结构的化合物,二酮腈在合成有机化学领域引起了关注。 它可以作为合成各种α,β-不饱和羰基化合物的构建块,这些化合物在医药和农药的开发中很重要 .
未来方向
作用机制
Target of Action
Diketonitrile, also known as Isoxaflutole-diketonitrile or RPA-202248, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolism of tyrosine, a type of amino acid, in plants .
Mode of Action
Diketonitrile inhibits the activity of HPPD, leading to a characteristic bleaching of susceptible species . The diketonitrile derivative of Isoxaflutole is formed from the opening of the isoxazole ring . This compound is formed rapidly in plants following root and shoot uptake .
Biochemical Pathways
The inhibition of HPPD by Diketonitrile disrupts the normal biochemical pathways in plants. Specifically, it prevents the biosynthesis of homogentisate, the precursor of plastoquinone and α-tocopherol . This disruption leads to an accumulation of phytoene in treated leaves, resulting in a lack of chloroplast development .
Pharmacokinetics
Isoxaflutole, the parent compound of Diketonitrile, has a very short half-life in soil and rapidly degrades to Diketonitrile . The soil half-life of Isoxaflutole ranges from 12 hours to 3 days under laboratory conditions . The Diketonitrile, which has a laboratory soil half-life of 20-30 days, is more mobile and is taken up by the roots .
Result of Action
The primary result of Diketonitrile’s action is the bleaching of susceptible plant species . This is due to the disruption of pigment biosynthesis, leading to a lack of chloroplast development . In addition, in both plants and soil, the Diketonitrile is converted to the herbicidally inactive benzoic acid .
Action Environment
The action of Diketonitrile is influenced by several environmental factors such as soil type, pH, and moisture . These properties restrict the mobility of Isoxaflutole, which is retained at the soil surface where it can be taken up by surface-germinating weed seeds . The Diketonitrile, being more mobile, is taken up by the roots . The greater lipophilicity of Isoxaflutole leads to greater uptake by seed, shoot, and root tissues .
生化分析
Biochemical Properties
Diketonitrile plays a role in biochemical reactions, particularly in the context of herbicide activity. It is formed rapidly in plants following root and shoot uptake of isoxaflutole . The diketonitrile derivative of isoxaflutole inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), preventing the biosynthesis of homogentisate, the precursor of plastoquinone and α-tocopherol .
Cellular Effects
It is known that the compound can influence cell function through its impact on biochemical pathways, particularly those involving the enzyme HPPD .
Molecular Mechanism
Diketonitrile exerts its effects at the molecular level primarily through its interaction with the enzyme HPPD. It inhibits this enzyme, leading to a disruption in the biosynthesis of homogentisate . This inhibition can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diketonitrile can change over time. For instance, the degradation of isoxaflutole to Diketonitrile is faster in soil maintained at certain moisture and temperature conditions . The half-life of Diketonitrile is much longer than that of isoxaflutole, indicating that Diketonitrile remains for an extended time in soil .
Metabolic Pathways
Diketonitrile is involved in the metabolic pathway of isoxaflutole degradation. Isoxaflutole is rapidly converted to Diketonitrile in the presence of water . This conversion involves the opening of the isoxazole ring of isoxaflutole .
Transport and Distribution
It is known that isoxaflutole, from which Diketonitrile is derived, is both xylem and phloem mobile, leading to high systemicity .
属性
IUPAC Name |
2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKDUXKVPEXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894951 | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143701-75-1 | |
| Record name | RPA-202248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RPA-202248 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)


![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)



![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)



![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)